Cas no 404361-77-9 (6-bromo-3-Pyridineacetic acid ethyl ester)
6-bromo-3-Pyridineacetic acid ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-3-Pyridineacetic acid ethyl ester
- SCHEMBL1525379
- Ethyl 2-(6-bromopyridin-3-yl)acetate
- (2-bromo-pyridin-5-yl)-acetic Acid Ethyl Ester
- G62211
- XVMOMOGMRSVWBJ-UHFFFAOYSA-N
- (6-Bromo-pyridin-3-yl)-acetic acid ethyl ester
- DB-369133
- 404361-77-9
- Ethyl2-(6-bromopyridin-3-yl)acetate
- (2-bromo-pyridin-5-yl)acetic acid ethyl ester
- (6-bromo-pyridin-3-yl)acetic acid ethyl ester
-
- Inchi: 1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-8(10)11-6-7/h3-4,6H,2,5H2,1H3
- InChI Key: XVMOMOGMRSVWBJ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)CC(=O)OCC
Computed Properties
- Exact Mass: 242.98949Da
- Monoisotopic Mass: 242.98949Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 39.2Ų
6-bromo-3-Pyridineacetic acid ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1678916-1g |
Ethyl 2-(6-bromopyridin-3-yl)acetate |
404361-77-9 | 98% | 1g |
¥18900.00 | 2024-05-15 |
6-bromo-3-Pyridineacetic acid ethyl ester Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 6-bromo-3-Pyridineacetic acid ethyl ester
Recent Advances in the Application of 6-Bromo-3-Pyridineacetic Acid Ethyl Ester (CAS: 404361-77-9) in Chemical Biology and Pharmaceutical Research
6-Bromo-3-Pyridineacetic acid ethyl ester (CAS: 404361-77-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals targeting neurological disorders and cancer. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its reactive bromine substituent and ester functionality, which allow for further derivatization. This research brief consolidates the latest findings on its applications, synthetic routes, and biological evaluations.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of novel kinase inhibitors. Researchers utilized 6-bromo-3-Pyridineacetic acid ethyl ester as a precursor to develop pyridine-based analogs with enhanced selectivity for tyrosine kinases implicated in tumor growth. The study reported a 40% improvement in inhibitory activity compared to previous generations of inhibitors, underscoring the compound's potential in oncology drug discovery.
In the realm of neurodegenerative disease research, a team from MIT published a breakthrough in ACS Chemical Neuroscience (2024), where 404361-77-9 served as the foundation for designing small molecules targeting α-synuclein aggregation. The ethyl ester moiety was critical for blood-brain barrier penetration, while the bromine atom facilitated Suzuki-Miyaura cross-coupling reactions to introduce pharmacophores. The resulting compounds showed a 60% reduction in fibril formation in in vitro models of Parkinson's disease.
From a synthetic chemistry perspective, a recent Organic Process Research & Development paper (2024) detailed an optimized kilogram-scale production method for 6-bromo-3-Pyridineacetic acid ethyl ester. The new protocol employs continuous flow chemistry, achieving a 92% yield with >99.5% purity while reducing hazardous waste by 70% compared to traditional batch processes. This advancement addresses critical supply chain challenges for pharmaceutical manufacturers relying on this intermediate.
Biological evaluations have revealed unexpected applications beyond the compound's traditional uses. A 2024 Nature Chemical Biology study identified derivatives of 404361-77-9 as potent modulators of the NRF2 antioxidant pathway, showing promise for treating oxidative stress-related conditions. The lead compound from this series is currently in preclinical development for chronic obstructive pulmonary disease (COPD), with Phase I trials anticipated in late 2025.
Quality control and analytical method development have kept pace with these advancements. A collaborative effort between academic and industrial researchers published in the Journal of Pharmaceutical and Biomedical Analysis (2024) established a validated UPLC-MS/MS method for quantifying 6-bromo-3-Pyridineacetic acid ethyl ester and its degradation products in active pharmaceutical ingredients (APIs). This method demonstrates linearity from 0.1-200 μg/mL with RSD <2%, meeting stringent regulatory requirements.
Looking forward, computational chemistry approaches are being applied to expand the utility of this scaffold. Molecular docking studies published in Chemical Science (2024) predict that strategically modified derivatives of 404361-77-9 could interact with previously undruggable protein-protein interaction interfaces. These in silico findings are guiding synthetic efforts toward next-generation therapeutics with novel mechanisms of action.
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